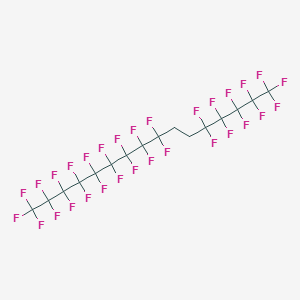
2-Chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid is an organic compound with the molecular formula C7H3ClF3NO3 This compound is part of the pyridine family, characterized by a pyridine ring substituted with chlorine, trifluoromethoxy, and carboxylic acid groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid typically involves multiple steps:
Starting Material: The synthesis often begins with 2-chloropyridine.
Trifluoromethoxylation: Introduction of the trifluoromethoxy group can be achieved using trifluoromethyl ethers in the presence of a base.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to handle the multi-step synthesis.
Continuous Flow Chemistry: For more efficient and scalable production, continuous flow methods can be employed, allowing for better control over reaction conditions and yields.
化学反应分析
Types of Reactions
2-Chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted pyridine derivatives.
Reduction: Alcohols or aldehydes.
Oxidation: Oxidized pyridine derivatives.
科学研究应用
Chemistry
In chemistry, 2-Chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique substituents make it valuable for creating compounds with specific electronic and steric properties.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its derivatives may exhibit antimicrobial, antifungal, or antiviral activities.
Medicine
Pharmaceutical research explores this compound for developing new drugs. Its structural features are conducive to binding with biological targets, making it a candidate for drug discovery.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and materials with specialized properties, such as high thermal stability or unique electronic characteristics.
作用机制
The mechanism by which 2-Chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid exerts its effects depends on its application. In pharmaceuticals, it may interact with specific enzymes or receptors, altering their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
相似化合物的比较
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
4-(Trifluoromethyl)pyridine-3-carboxylic acid: Lacks the chlorine substituent.
2-Chloro-4-(trifluoromethoxy)benzoic acid: Similar functional groups but with a benzene ring instead of pyridine.
Uniqueness
2-Chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid is unique due to the combination of its substituents, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better harness its potential in various scientific and industrial fields.
属性
分子式 |
C7H3ClF3NO3 |
|---|---|
分子量 |
241.55 g/mol |
IUPAC 名称 |
2-chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H3ClF3NO3/c8-5-4(6(13)14)3(1-2-12-5)15-7(9,10)11/h1-2H,(H,13,14) |
InChI 键 |
XOWPMBWEEODLCG-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C(=C1OC(F)(F)F)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






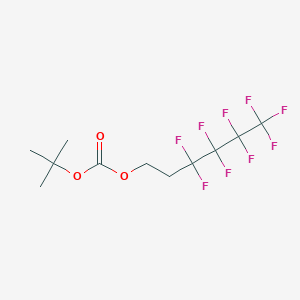
![N-[3-(Methylsulfanyl)propyl]pyridin-3-amine](/img/structure/B12089828.png)
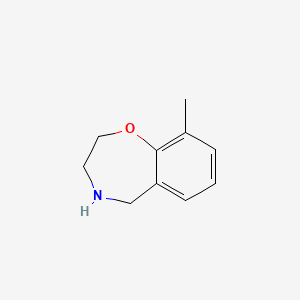
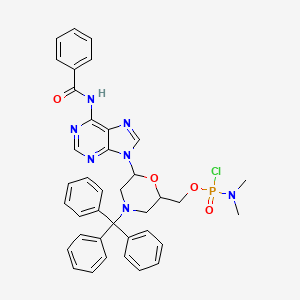
![[(3-Fluoro-4-methylphenyl)methyl]hydrazine](/img/structure/B12089841.png)
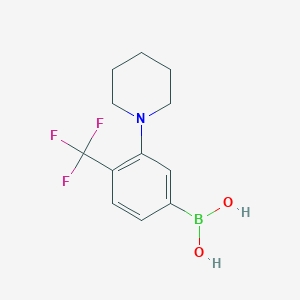
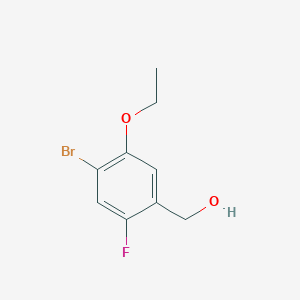
![tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)piperidine-1-carboxylate](/img/structure/B12089871.png)

